Cas no 22081-10-3 (Cyclohexanone,2-[(4-hydroxyphenyl)methyl]-)

Cyclohexanone,2-[(4-hydroxyphenyl)methyl]- structure
22081-10-3 structure
Product Name:Cyclohexanone,2-[(4-hydroxyphenyl)methyl]-
CAS No:22081-10-3
MF:C13H16O2
MW:204.264944076538
CID:286946
PubChem ID:10910636
Update Time:2025-04-19

Cyclohexanone,2-[(4-hydroxyphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2-[(4-hydroxyphenyl)methyl]-
    • 2-[(4-hydroxyphenyl)methyl]cyclohexan-1-one
    • 2-(4-Hydroxybenzyl)-1-cyclohexanone
    • 2-(4-Hydroxybenzyl)cyclohexanone
    • 2-(p-Hydroxybenzyl)cyclohexanone
    • Cyclohexanone,2-(p-hydroxybenzyl)- (7CI,8CI)
    • SCHEMBL7866022
    • 22081-10-3
    • Cyclohexanone, 2-((4-hydroxyphenyl)methyl)-
    • AKOS018661590
    • DTXSID20944710
    • Inchi: 1S/C13H16O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,14H,1-4,9H2
    • InChI Key: MOHDUPPKSWJOKD-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC1CC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 204.11508
  • Monoisotopic Mass: 204.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

Cyclohexanone,2-[(4-hydroxyphenyl)methyl]- Related Literature

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